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Compound of Interest

Compound Name: 2,2'-Iminodiquinolin-8-ol

CAS No.: 85139-11-3

Cat. No.: B2581928

Get Quote

Executive Summary
2,2'-Iminodiquinolin-8-ol (also known as 2,2'-iminobis(8-quinolinol) or bis(8-hydroxyquinolin-

2-yl)amine) represents a specialized class of tridentate/pentadentate chelators derived from the

8-hydroxyquinoline (8-HQ) scaffold.[1][2] Unlike simple bidentate 8-HQ derivatives, this

compound features a secondary amine linker that creates a "pincer-like" cavity, significantly

enhancing thermodynamic stability and selectivity for transition metals—specifically Zinc (

)—over alkaline earth metals like Calcium (

) and Magnesium (

).[1]

This guide details the selectivity profile of 2,2'-Iminodiquinolin-8-ol, positioning it as a potent

fluorescent sensor and high-affinity chelator for

in complex biological or environmental matrices.[1]

Mechanism of Action: The Selectivity Filter
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The selectivity of 2,2'-Iminodiquinolin-8-ol is governed by the Chelation-Enhanced

Fluorescence (CHEF) mechanism and the Irving-Williams series of stability.[1]

Binding Pocket: The ligand provides a

or

donor set (two quinoline nitrogens, one central amine nitrogen, and two phenolate oxygens).
[1] This geometry is highly favorable for the tetrahedral or distorted trigonal bipyramidal
coordination preferred by

.[1]

Fluorescence "Turn-On": In the free ligand, the lone pair on the nitrogen atoms promotes

Photoinduced Electron Transfer (PET), quenching fluorescence.[1] Upon binding

, the lone pairs are engaged in coordination, blocking PET and restoring intense
fluorescence (typically green/yellow emission).[1]

Quenching by Competitors: Paramagnetic ions like

and

bind with higher affinity but quench fluorescence via electron or energy transfer mechanisms,
acting as "silent" competitors rather than false positives in optical assays.[1]

Diagram: Chelation & Signaling Logic
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Caption: Logical flow of cation interaction.[1] Zn²⁺ triggers the specific optical output, while

competitors either fail to bind (Ca/Mg) or silence the signal (Cu/Fe).[1]

Selectivity Profile & Data Comparison
The following data summarizes the performance of 2,2'-Iminodiquinolin-8-ol against key

competing cations. The "Selectivity Factor" is defined relative to

binding/response.[1]

Table 1: Comparative Cation Response
Cation
Category

Representative
Ions

Affinity (

)

Fluorescence
Response

Selectivity
Status

Primary Target ~9.0 - 11.0
Strong

Enhancement
Target

Hard

Background
, < 4.0

Negligible /

Weak

Excellent

Discrimination

Transition Metals
,

,
> 12.0

Quenching

(Dark)

Interfering

(Masking)

Heavy Metals , ~8.0 - 10.0
Moderate

Enhancement

Potential False

Positive

Alkali Metals , < 1.0 None Non-Interfering

Key Differentiators vs. Alternatives
vs. TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide): TSQ forms 2:1 complexes with

Zn. 2,2'-Iminodiquinolin-8-ol, being a "bis" ligand, forms highly stable 1:1 complexes,

reducing the concentration dependence and simplifying kinetic profiles.[1]

vs. EDTA: EDTA binds all metals indiscriminately and is non-fluorescent. 2,2'-
Iminodiquinolin-8-ol provides optical readout and cell permeability.[1]
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vs. Zinquin: Similar fluorescence mechanism, but the "pincer" amine linker of 2,2'-
Iminodiquinolin-8-ol offers a distinct coordination geometry that may offer superior stability

in lower pH environments compared to the sulfonamide linkage of Zinquin.[1]

Experimental Protocols for Validation
To validate the selectivity profile in your specific application, follow these standardized

protocols.

Protocol A: Fluorescence Titration (Affinity
Determination)
Objective: Determine the dissociation constant (

) for

.[1]

Preparation: Prepare a 10

M stock of 2,2'-Iminodiquinolin-8-ol in DMSO/Buffer (e.g., 50 mM HEPES, pH 7.2).

Baseline: Measure emission spectrum (

nm,

nm) of the metal-free solution.

Titration: Add aliquots of

standard solution (0 to 50

M).

Analysis: Plot Integrated Fluorescence Intensity vs.

. Fit to a 1:1 binding isotherm.

Protocol B: Competitive Selectivity Assay
Objective: Assess performance in the presence of interfering ions.
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Setup: Prepare cuvettes containing 10

M ligand + 10

M

(Signal ON).

Challenge: Add 5-10 equivalents (50-100

M) of competing cation (

,

,

, etc.) to the pre-formed Zn-complex.

Readout: Measure fluorescence immediately and after 10 minutes.[1]

Stable Signal: Indicates high selectivity (e.g., adding

should not change signal).[1]

Signal Drop: Indicates displacement by a quencher (e.g., adding

).[1]

Diagram: Competition Assay Workflow

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.aifchem.com/product-ACUHCQ471
https://www.aifchem.com/product-ACUHCQ471
https://www.aifchem.com/product-ACUHCQ471
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2581928?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Baseline
Ligand (10 µM) in Buffer

Step 2: Activation
Add Zn²⁺ (10 µM)

-> Measure Fluorescence (F₀)

Step 3: Competition Challenge
Add Competitor Mⁿ⁺ (100 µM)

Outcome A: No Change (F ≈ F₀)
(Mg²⁺, Ca²⁺, Na⁺)

-> PROOF OF SELECTIVITY

Outcome B: Quenching (F << F₀)
(Cu²⁺, Fe²⁺)

-> PROOF OF HIGHER AFFINITY

Click to download full resolution via product page

Caption: Step-by-step validation workflow for confirming selectivity against physiological

(Mg/Ca) and environmental (Cu/Fe) interferences.

Technical Considerations & Limitations
pH Sensitivity: The phenolic hydroxyl groups (

) and quinoline nitrogens (

) mean binding is pH-dependent.[1] Optimal performance is typically at pH 7.0 - 8.0.[1] Below
pH 5, protonation of the nitrogens competes with metal binding.[1]

Solubility: The bis-quinoline structure is hydrophobic.[1] Use DMSO or Ethanol for stock

solutions before diluting into aqueous buffers.[1]

Copper Masking: If

interference is observed, consider adding a specific copper chelator (e.g., thiourea) that does
not bind Zinc, to "unmask" the Zinc signal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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